Cycloheptatrienyl radical
Description
Structure
2D Structure
Properties
CAS No. |
3551-27-7 |
|---|---|
Molecular Formula |
C7H7 |
Molecular Weight |
91.13 g/mol |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H |
InChI Key |
WIQYRPSOJMHAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C[CH]C=C1 |
Origin of Product |
United States |
Electronic Structure and Theoretical Characterization of the Cycloheptatrienyl Radical
Molecular Orbital Theory and Electron Delocalization
Molecular Orbital (MO) theory provides a robust framework for understanding the electronic structure of the cycloheptatrienyl system. The seven atomic p-orbitals of the carbon atoms combine to form seven π molecular orbitals with distinct energy levels.
The seven π molecular orbitals of the cycloheptatrienyl system are arranged in a specific energy pattern: a single, lowest-energy bonding orbital (ψ₁), followed by two pairs of degenerate bonding (ψ₂, ψ₃) and antibonding (ψ₄, ψ₅) orbitals, and a final pair of degenerate, high-energy antibonding orbitals.
In the case of the neutral cycloheptatrienyl radical, there are seven π-electrons to be distributed among these orbitals. Two electrons fill the lowest bonding orbital (ψ₁), and four electrons fill the degenerate pair of bonding orbitals (ψ₂ and ψ₃). The seventh, unpaired electron occupies one of the degenerate antibonding orbitals (ψ₄ or ψ₅). The presence of an electron in an antibonding orbital contributes to the radical's reactivity and lack of significant aromatic stabilization compared to its cationic counterpart.
The delocalization of the π-electrons over the entire ring is significant, leading to a calculated resonance stabilization energy of approximately 31 kcal/mol, indicating a high degree of stability for a free radical.
Table 1: Electron Configuration of Cycloheptatrienyl Species in π-Molecular Orbitals
| Molecular Orbital | Energy Level | Cation (6 π e⁻) | Radical (7 π e⁻) | Anion (8 π e⁻) |
|---|---|---|---|---|
| ψ₄, ψ₅ | Antibonding | 0 | 1 | 2 |
| ψ₂, ψ₃ | Bonding | 4 | 4 | 4 |
| ψ₁ | Bonding | 2 | 2 | 2 |
This table illustrates the filling of π molecular orbitals for the cycloheptatrienyl cation, radical, and anion, based on their respective π electron counts.
The single unpaired electron of the this compound is not localized on a single carbon atom. Instead, it is delocalized across the entire seven-membered ring. Electron spin resonance (ESR) spectroscopy studies have shown a spectrum consistent with a planar, regular heptagonal structure where there is a uniform time-average spin distribution.
This delocalization means that each of the seven carbon atoms bears an equal share of the spin density, approximately +1/7. The uniform distribution of the unpaired electron results in the chemical and magnetic equivalence of all seven protons attached to the ring. Consequently, in a theoretical ¹H NMR spectrum, all seven protons would be expected to produce a single signal, though in practice, significant line broadening would occur due to the paramagnetic nature of the radical.
Table 2: Theoretical Spin Density in the this compound
| Carbon Atom | Spin Density |
|---|---|
| C1 | +1/7 |
| C2 | +1/7 |
| C3 | +1/7 |
| C4 | +1/7 |
| C5 | +1/7 |
| C6 | +1/7 |
| C7 | +1/7 |
This table shows the uniform distribution of the unpaired electron's spin density across the seven carbon atoms of the planar radical.
Aromaticity and Antiaromaticity Considerations for Odd-Electron Systems
The concept of aromaticity is crucial for predicting the stability and reactivity of cyclic conjugated molecules. While well-defined for even-electron systems, its application to odd-electron radicals requires careful consideration.
Hückel's rule is a foundational principle for determining aromaticity, stating that a planar, cyclic, fully conjugated molecule is aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer. Conversely, systems with 4n π-electrons are considered antiaromatic.
The this compound, with its seven π-electrons, does not satisfy the (4n + 2) condition, nor the 4n condition. Hückel's rule is primarily formulated for closed-shell, even-electron systems and is not directly applicable to open-shell species like radicals. The radical's failure to meet the criteria for Hückel aromaticity is consistent with its observed high reactivity and difficulty of preparation compared to truly aromatic species.
A comparison with the corresponding cation and anion provides a clear context for the radical's electronic nature.
Cycloheptatrienyl Cation ([C₇H₇]⁺): This ion, also known as the tropylium (B1234903) ion, has six π-electrons. This fits Hückel's rule for n=1 (4(1)+2 = 6). The cation is planar, cyclic, fully conjugated, and possesses all its π-electrons in bonding molecular orbitals. As a result, it is remarkably stable and considered a classic example of a non-benzenoid aromatic compound.
Cycloheptatrienyl Anion ([C₇H₇]⁻): This ion has eight π-electrons, which fits the 4n rule for n=2 (4(2) = 8). If planar, it would be antiaromatic and highly unstable. In its singlet ground state, the anion distorts from planarity to avoid the destabilizing effects of antiaromaticity.
The radical, with seven π-electrons, sits between these two extremes. It lacks the profound stabilization of the aromatic cation and avoids the significant destabilization of the planar antiaromatic anion.
Table 3: Comparison of Aromaticity in Cycloheptatrienyl Species
| Species | π-Electron Count | Hückel's Rule (n) | Aromatic Character | Relative Stability |
|---|---|---|---|---|
| Cation ([C₇H₇]⁺) | 6 | 4n+2 (n=1) | Aromatic | High |
| Radical (C₇H₇•) | 7 | Not Applicable | Non-aromatic | Moderate |
| Anion ([C₇H₇]⁻) | 8 | 4n (n=2) | Antiaromatic (if planar) | Low |
This interactive table compares the key electronic and stability properties of the cycloheptatrienyl cation, radical, and anion.
While Hückel's rule applies to electronic ground states (typically singlet states), Baird's rule addresses the aromaticity of the lowest-lying triplet state (T₁). Baird's rule effectively reverses Hückel's rule: a planar, cyclic, conjugated system with 4n π-electrons is aromatic in its T₁ state, while one with (4n + 2) π-electrons is antiaromatic.
The this compound is a doublet in its ground state. To consider Baird's rule, one must evaluate its lowest triplet excited state. As a system with seven π-electrons, it does not fit the 4n or (4n+2) criteria neatly. However, the rule for triplet antiaromaticity applies to (4n+2) systems. Therefore, the 7-electron this compound would be considered Baird-antiaromatic in its triplet state.
This contrasts sharply with the cycloheptatrienyl anion, which has 8 π-electrons (a 4n system where n=2). In the gas phase, the anion's ground state is a triplet, and consistent with Baird's rule, this triplet species is considered to be Baird-aromatic. This exploration highlights how concepts of aromaticity can be extended to excited states and open-shell species, further defining the unique electronic character of the this compound.
Jahn-Teller Effect and Vibronic Coupling in the this compound
Orbital Degeneracy of the Ground State
The this compound possesses a total of seven π molecular orbitals. In its neutral radical form, seven π electrons occupy these orbitals. Following Hund's rule, the first six electrons fill the lowest three bonding molecular orbitals, and the final electron occupies one of two degenerate, non-bonding molecular orbitals (specifically, the E2" orbitals in D7h symmetry). study.com This results in a doubly degenerate electronic ground state (X̃²E₂"), which is the fundamental prerequisite for the Jahn-Teller effect. aip.org The presence of an unpaired electron in a degenerate orbital set makes the high-symmetry planar structure unstable. ethz.ch
Theoretical Models of Dynamic vs. Static Jahn-Teller Distortion
The distortion from the highly symmetric heptagonal geometry (D7h) to a lower symmetry structure can be categorized as either static or dynamic.
Static Jahn-Teller Distortion: In this scenario, the molecule distorts to a single, stable, lower-symmetry geometry. adichemistry.comuacdn.net This would imply that the this compound exists as a fixed distorted structure, for example, with alternating bond lengths. Early experimental evidence, particularly from high-temperature electron spin resonance (ESR) spectra, suggested that a significant static distortion was not present, as the spectra indicated seven equivalent protons. aip.org
Dynamic Jahn-Teller Distortion: This model proposes that the molecule is not locked into a single distorted geometry but rather undergoes a continuous and rapid interconversion between multiple equivalent distorted structures. adichemistry.comuacdn.net This rapid reorientation, or pseudorotation, effectively averages the geometry over the timescale of certain experimental measurements, making the molecule appear to have higher symmetry. wikipedia.org For the this compound, low-temperature ESR spectra show a transition to a more complex, anisotropic signal, which is indicative of a "frozen" or less dynamic state, suggesting a dynamic Jahn-Teller effect at higher temperatures. aip.org Theoretical calculations support the dynamic nature of the Jahn-Teller effect in the tropyl radical. aip.org
The distinction between static and dynamic distortion often depends on the timescale of the experimental technique and the height of the energy barrier for interconversion between the distorted geometries. researchgate.net
Manifestations of Vibronic Coupling
Vibronic coupling refers to the interaction between electronic motion and nuclear vibrational motion. wikipedia.orgchemrxiv.org In molecules exhibiting a Jahn-Teller effect, this coupling is particularly strong and is the mechanism through which the electronic degeneracy is lifted by the nuclear displacement. ethz.ch
The manifestations of vibronic coupling in the this compound are evident in its spectroscopic properties. The interaction between the degenerate electronic states and specific vibrational modes (Jahn-Teller active modes) leads to a complex vibrational structure in its electronic spectra. aip.org Instead of simple vibrational progressions, the spectra show patterns that reflect the distorted potential energy surface. Theoretical models are essential to interpret these complex spectra and to extract information about the strength of the vibronic coupling and the topography of the potential energy surface. aip.org This coupling is what drives the pseudorotation in the dynamic Jahn-Teller effect. wikipedia.org
Advanced Computational and Quantum Chemical Studies
Advanced computational methods have been indispensable in elucidating the intricate electronic and geometric structure of the this compound. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
Ab Initio Calculations for Structural and Energetic Parameters
Ab initio (from first principles) calculations have been employed to determine the structural and energetic parameters of the this compound. researchgate.net Methods such as Complete Active Space Self-Consistent Field (CASSCF) and Equation of Motion-Coupled Cluster (EOM-CCSD) have been used to investigate its Jahn-Teller distorted potential energy surfaces. aip.org These calculations can predict vibrational frequencies at stationary points on the potential energy surface and determine the stabilization energy gained by the Jahn-Teller distortion. aip.org
For instance, ab initio calculations have been used to quantify the Jahn-Teller stabilization energies and the barriers to pseudorotation in similar radical systems, providing a detailed picture of the potential energy landscape. wikipedia.org However, these calculations can be computationally intensive and may face challenges, such as spin contamination in unrestricted Hartree-Fock methods, which requires careful treatment. wayne.edu
Table 1: Selected Ab Initio Computational Data for this compound
| Computational Method | Basis Set | Calculated Parameter | Value | Reference |
|---|---|---|---|---|
| CASSCF(7,7) | Various | Jahn-Teller Stabilization Energy (X̃²E₂" state) | Varies with basis set | aip.org |
| EOMEA-CCSD | Various | Jahn-Teller Stabilization Energy (X̃²E₂" state) | Varies with basis set | aip.org |
Note: Specific numerical values for stabilization energies are highly dependent on the level of theory and basis set used and are detailed within the cited literature.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) offers a computationally more efficient alternative to traditional ab initio methods for studying the electronic structure and properties of radical species. nih.gov DFT methods, such as those combining the B3LYP functional with various basis sets, have been successfully used to study the geometry and electronic structures of radicals, including those with seven-membered rings. nih.govresearchgate.net
DFT calculations are valuable for:
Optimizing the geometries of the high-symmetry and distorted structures.
Calculating vibrational frequencies to confirm minima and transition states.
Determining the energy differences between various electronic states and isomers.
Investigating reaction mechanisms involving the radical. nih.govresearchgate.net
Systematic studies using DFT combined with experimental methods like ESR have provided a comprehensive understanding of the electronic structure of stable tropyl radical derivatives. researchgate.net
Table 2: Representative Applications of DFT in this compound Research
| DFT Functional | Basis Set | Application | Findings |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometric and Electronic Structure | Provides reliable geometries and energies for radical systems. nih.gov |
| M06-2X | Def2TZVP | Mechanistic Studies | Elucidates reaction pathways and transition states. nih.gov |
Geometry Optimization and Electronic Structure Elucidation
Theoretical calculations, including Density Functional Theory (DFT) and higher-level ab initio methods, confirm this distortion. Geometry optimization procedures, which iteratively adjust atomic coordinates to find the lowest energy structure, reveal that the radical distorts from a D₇ₕ symmetry to a C₂ᵥ symmetry. researchgate.net This symmetry reduction splits the degenerate ²E₂'' state into two distinct electronic states: a lower-energy allylic-type ²B₁ state and a slightly higher-energy dienylic-type ²A₂ state. researchgate.net
The ²B₁ ground state is characterized by a planar C₂ᵥ structure with specific bond length alternations, deviating from the uniform bond lengths that would be present in a hypothetical D₇ₕ molecule. The electronic configuration of the undistorted radical places the unpaired electron in a doubly degenerate e₂'' π molecular orbital. The Jahn-Teller distortion removes this degeneracy, stabilizing one orbital over the other. researchgate.net
Table 1: Calculated Geometries of this compound Stationary Points
| Parameter | D₇ₕ (Conical Intersection) | C₂ᵥ (²B₁) Minimum | C₂ᵥ (²A₂) Saddle Point |
|---|---|---|---|
| C₁-C₂ Bond Length (Å) | 1.409 | 1.374 | 1.439 |
| C₂-C₃ Bond Length (Å) | 1.409 | 1.442 | 1.365 |
| C₃-C₄ Bond Length (Å) | 1.409 | 1.378 | 1.450 |
| C₄-C₅ Bond Length (Å) | 1.409 | 1.432 | 1.378 |
| C-H Bond Length (Å) | 1.084 | Varies (1.083-1.085) | Varies (1.083-1.085) |
This table presents representative calculated bond lengths for the high-symmetry conical intersection and the two Jahn-Teller distorted C₂ᵥ structures. Actual values may vary slightly depending on the level of theory and basis set used in the calculation.
Vibronic Coupling Constant Derivations
Vibronic coupling refers to the interaction between electronic states and nuclear vibrations. In Jahn-Teller systems like the this compound, this coupling is the mechanism driving the geometric distortion. The strength of this interaction is quantified by vibronic coupling constants. wikipedia.orgchemrxiv.org These constants can be derived theoretically by analyzing the potential energy surface near the point of electronic degeneracy (the conical intersection). aip.org
For the this compound, the degenerate ²E₂'' state is coupled primarily through vibrational modes of e₂' symmetry in the D₇ₕ point group. These specific vibrations act to distort the molecule towards the lower-symmetry C₂ᵥ minima. The derivation of the coupling constants involves calculating the gradients of the electronic energies with respect to these vibrational modes. aip.org
Theoretical methods like Complete Active Space Self-Consistent Field (CASSCF) are employed to accurately describe the electronic wavefunctions at and near the conical intersection, which is crucial for reliable constant derivation. aip.org The magnitude of the linear vibronic coupling constants and the resulting Jahn-Teller stabilization energy (the energy difference between the D₇ₕ structure and the C₂ᵥ minimum) have been calculated for the this compound. Early molecular orbital calculations estimated this stabilization energy to be approximately 0.859 kcal/mol. oipub.com More recent, sophisticated calculations provide detailed values for the linear (Dᵢ) and quadratic (Kᵢ) Jahn-Teller coupling parameters for the active vibrational modes. aip.org
Table 2: Calculated Jahn-Teller Parameters for the X̃ ²E₂'' State of this compound
| Parameter | Description | Calculated Value |
|---|---|---|
| D₄ | Linear JT coupling constant for ν₄ (e₂' mode) | 0.28 |
| D₅ | Linear JT coupling constant for ν₅ (e₂' mode) | 0.08 |
| D₆ | Linear JT coupling constant for ν₆ (e₂' mode) | 0.43 |
| D₇ | Linear JT coupling constant for ν₇ (e₂' mode) | 0.13 |
| EJT | Jahn-Teller Stabilization Energy (cm⁻¹) | 346 |
Data adapted from theoretical calculations aimed at predicting spectroscopic parameters. aip.org The parameters Dᵢ are dimensionless linear coupling constants.
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) provides a comprehensive picture of a molecule's stability and reactivity by representing its energy as a function of its geometric coordinates. For the C₇H₇ radical system, the PES is complex, featuring multiple isomers (such as the benzyl (B1604629) and tolyl radicals) and various pathways for isomerization and decomposition. acs.orgnih.gov
The region of the PES corresponding to the this compound itself is characterized by the D₇ₕ conical intersection at its highest point, with surrounding interconnected valleys corresponding to the Jahn-Teller distorted C₂ᵥ minima. The ²A₂ structures are not true minima but act as saddle points on the "pseudorotation" pathway that connects equivalent ²B₁ minima. aip.org
Computational studies have explored pathways connecting the this compound to other C₇H₇ isomers. For instance, the isomerization of the benzyl radical to form other structures on the C₇H₇ PES has been investigated, revealing high energy barriers for processes like H-migration. researchgate.net These studies are particularly relevant in high-temperature environments like combustion, where such isomerizations become feasible. acs.orgnih.gov The automated kinetics workflow code, KinBot, has been utilized to systematically explore the C₇H₇ PES, uncovering new reaction routes and providing accurate rate coefficients for chemical modeling. acs.orgnih.gov
Wavefunction Theory (WFT) Approaches (e.g., CASSCF, EOMIP-CCSD)
To accurately model the complex electronic structure of the this compound, particularly the Jahn-Teller effect and the presence of near-degenerate electronic states, single-reference methods like standard DFT can be insufficient. Advanced Wavefunction Theory (WFT) methods are required.
Complete Active Space Self-Consistent Field (CASSCF) is a multi-reference method that is well-suited for systems with strong static correlation, such as molecules at conical intersections or with diradical character. google.com In a CASSCF calculation, a specific set of "active" electrons are distributed in all possible ways within a set of "active" orbitals, providing a robust description of the electronic states. google.com For the this compound, a CASSCF(7,7) calculation, involving the 7 π-electrons in the 7 π-orbitals, is a common choice to correctly describe the degenerate ground and excited states and to map the PES around the Jahn-Teller distortion. aip.org
Equation-of-Motion Coupled-Cluster (EOM-CC) methods provide a highly accurate, size-intensive approach for calculating the energies of excited, ionized, or electron-attached states. molpro.net For a radical like cycloheptatrienyl, one can start with a closed-shell reference (either the cycloheptatrienyl anion or cation) and compute the radical states. For example, Equation-of-Motion Ionization Potential Coupled-Cluster with Singles and Doubles (EOMIP-CCSD) can be used, though Equation-of-Motion Electron Affinity (EOMEA-CCSD) starting from the cation is also a viable approach. These methods have been used to compute the stabilization energies and properties of the Jahn-Teller distorted states of the this compound, providing results that complement and refine those from CASSCF. aip.org
Table 3: Comparison of Calculated Jahn-Teller Stabilization Energies (EJT)
| Method | Basis Set | Calculated EJT (cm⁻¹) |
|---|---|---|
| CASSCF(7,7) | cc-pVDZ | 346 |
| EOMEA-CCSD | cc-pVDZ | 300 |
| CASSCF(7,7) | aug-cc-pVDZ | 343 |
| EOMEA-CCSD | aug-cc-pVDZ | 298 |
Data from a computational investigation of the Jahn-Teller effect in the this compound. aip.org This table highlights the application of different WFT methods to the same problem.
Spectroscopic Characterization and Structural Elucidation
Electron Spin Resonance (ESR) Spectroscopy of the Cycloheptatrienyl Radical
Electron Spin Resonance (ESR) spectroscopy is a primary tool for studying paramagnetic species like the this compound. The resulting spectra provide profound insights into the radical's electronic and geometric structure.
The ESR spectrum of the this compound at sufficiently high temperatures is characterized by a remarkably simple and well-resolved pattern. It consists of eight equally spaced lines. osti.govscispace.com This pattern arises from the hyperfine interaction between the unpaired electron and the seven hydrogen nuclei (protons) of the molecule. The number of lines in a hyperfine pattern is given by 2nI + 1, where 'n' is the number of equivalent nuclei and 'I' is the nuclear spin. For the seven equivalent protons (I = 1/2) of the this compound, this formula predicts 2(7)(1/2) + 1 = 8 lines, which is precisely what is observed experimentally.
The spacing between these lines, known as the hyperfine coupling constant (aH), has been measured in various studies. At high temperatures, the splitting has been reported in the range of 3.5–4.1 Gauss (G). scispace.com This coupling constant is directly proportional to the spin density on the carbon atom to which the proton is attached.
Table 1: ESR Hyperfine Coupling Data for the this compound
| Parameter | Observed Value | Reference |
|---|---|---|
| Hyperfine Pattern | 8 equally spaced lines | osti.govscispace.com |
| Hyperfine Splitting (aH) | 3.5 - 4.1 G | scispace.com |
| McConnell's Q value | -27 G | osti.gov |
The ESR spectrum of the this compound is highly dependent on temperature, a phenomenon linked to its degenerate electronic ground state and interactions with its environment (matrix). scispace.comacs.org Researchers have identified two distinct types of spectra:
High-Temperature Spectra: Observed at higher temperatures, this is the classic eight-line spectrum indicative of seven equivalent protons and a uniform spin distribution around the ring. scispace.com This suggests that any potential distortions are averaged out on the ESR timescale.
Low-Temperature Spectra: As the temperature is lowered, a sharp transition occurs, and the spectrum changes dramatically to a highly anisotropic and complex pattern. scispace.com This low-temperature form is markedly different for each crystalline environment (e.g., thiourea, naphthalene), indicating that the crystal field lifts the orbital degeneracy of the radical's ground state. scispace.comcaltech.edu
The transition between these two spectral forms happens over a very narrow temperature range.
Table 2: Transition Temperatures for this compound ESR Spectra in Different Matrices
| Crystalline Matrix | Transition Temperature | Reference |
|---|---|---|
| Thiourea | 40 K | scispace.com |
| Naphthalene (B1677914) | 20 K | scispace.com |
| Cycloheptatriene (B165957) | ~13 K | scispace.com |
The spectroscopic splitting factor, or g-factor, is another important parameter obtained from ESR spectroscopy. For a free electron, its value is approximately 2.0023. In radicals, deviations from this value arise from spin-orbit coupling. Theoretical studies have estimated the contribution of the π-electrons to the g-factor, showing it can account for the g-factors observed in low-temperature polycrystalline spectra. caltech.edu The g-factor for the related cyclooctatetraenyl radical anion has been measured at g = 2.0025 ± 0.0001, which is characteristic of organic free radicals in large conjugated systems. researchgate.netsci-hub.ru The analysis of the g-tensor in low-temperature spectra provides further information on the electronic structure and the nature of the interaction between the radical and its crystalline host. caltech.edu
Photoelectron Spectroscopy (PES) Studies
Photoelectron spectroscopy (PES) provides direct information about the energy levels of electrons in molecules by measuring the kinetic energy of electrons ejected upon photoionization.
To precisely measure the ionization energy of the transient this compound, advanced experimental setups utilizing tunable vacuum ultraviolet (VUV) synchrotron radiation have been employed. beilstein-journals.orgnih.govbeilstein-journals.org In these experiments, the this compound is typically generated via flash pyrolysis of a precursor like bitropyl. beilstein-journals.org The resulting species are then ionized by the synchrotron radiation, and the photoelectrons are detected in coincidence with the mass-selected ions, allowing for a clean, unambiguous spectrum of the radical. researchgate.net
Using this high-resolution technique at the Swiss Light Source, the adiabatic ionization energy of the this compound has been determined to be 6.23 ± 0.02 eV . beilstein-journals.orgnih.govbeilstein-journals.org This value corresponds to the energy of the X⁺ ¹A₁' ← X ²E₂” transition. This experimentally determined value is in excellent agreement with values derived from Rydberg state extrapolations and slightly lower than some earlier, lower-resolution photoelectron spectra had suggested. beilstein-journals.orgbeilstein-journals.org
Table 3: Adiabatic Ionization Energy of the this compound
| Experimental Method | Ionization Energy (eV) | Reference |
|---|---|---|
| Threshold Photoelectron Spectroscopy (Synchrotron) | 6.23 ± 0.02 eV | beilstein-journals.orgnih.govbeilstein-journals.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly utilizing helium droplet techniques, has been employed to probe the vibrational modes of the this compound. osti.gov This method is effective for acquiring mid-IR spectra of radicals generated through the pyrolysis of organic precursors, as the helium solvent has a negligible effect on the vibrational band origins. osti.gov
Investigations into the IR absorption spectrum of the tropyl radical have focused on the C-H stretch region, specifically in the range of 2940–3140 cm⁻¹. osti.gov In this region, two distinct and partially resolved C-H stretch bands have been observed for the radical. osti.gov These features appear at 3053 cm⁻¹ and 3058 cm⁻¹, each with a line width of approximately 4 cm⁻¹. osti.gov These bands are absent in the spectrum of the bitropyl precursor, confirming they originate from the this compound. osti.gov
Table 3: Observed IR Bands for the CH-Stretch Vibrations of this compound
| Band Center (cm⁻¹) | Approximate Line Width (cm⁻¹) |
|---|---|
| 3053 | 4 |
| 3058 | 4 |
The observation of two distinct bands in the C-H stretch region is significant because, in the absence of vibronic coupling, only one band would be anticipated. osti.gov The presence of the second band is a direct consequence of the Jahn-Teller effect. osti.gov It is interpreted that an e'₃ vibrational mode, which would otherwise be IR-inactive or very weak, gains significant infrared intensity through vibronic coupling with the electronically degenerate ground state. osti.gov This phenomenon provides clear spectroscopic evidence for the non-negligible vibronic coupling and the dynamic nature of the Jahn-Teller distortion in the this compound. osti.gov
Formation Pathways and Generation Methodologies
Electrochemical and Chemical Generation Routes
The cycloheptatrienyl radical can be accessed through both oxidative and reductive chemical and electrochemical processes, starting from neutral cycloheptatriene (B165957) or its corresponding cation, the tropylium (B1234903) ion. ontosight.ai
Oxidation of Cycloheptatriene Precursors
The oxidation of cycloheptatriene (C₇H₈) provides a direct route to the this compound. This transformation involves the removal of a hydrogen atom from the methylene (B1212753) bridge of the cycloheptatriene ring. Both chemical and electrochemical methods have been successfully employed for this purpose.
Chemically, this oxidation can be achieved using strong oxidizing agents. For instance, the reaction of cycloheptatriene with certain reagents can facilitate the abstraction of a hydride ion (H⁻) to form the stable tropylium cation, which can then be reduced to the radical. encyclopedia.pubmdpi.com
Electrochemical oxidation offers a controlled method for generating the radical. The electro-oxidation of cycloheptatriene, often carried out in a solvent like acetonitrile, leads to the formation of the tropylium ion, which is a precursor to the this compound. encyclopedia.pubmdpi.com Studies on the electrochemical oxidation of related compounds, such as ditropyl, also show the formation of the tropylium ion in the same potential region. mdpi.com The subsequent reduction of this ion yields the desired radical.
| Precursor | Method | Reagent/Conditions | Solvent | Product | Reference(s) |
| Cycloheptatriene | Chemical Oxidation | Triphenylmethyl fluoroborate | Acetonitrile | Tropylium cation | mdpi.com |
| Cycloheptatriene | Electrochemical Oxidation | Platinum electrode | Acetonitrile | Tropylium cation | encyclopedia.pubmdpi.com |
| Ditropyl | Electrochemical Oxidation | - | Acetonitrile | Tropylium cation | mdpi.com |
This table summarizes methods for generating the tropylium cation, a direct precursor to the this compound.
Reduction of Tropylium Cation Precursors
The reduction of the tropylium cation (C₇H₇⁺) is a common and efficient method for generating the this compound. The tropylium cation is an aromatic and stable species, making it a convenient starting material.
Chemical reduction can be accomplished using various reducing agents. For example, the reduction of tropylium salts with metals like zinc dust or with chromium(II) salts has been shown to produce the this compound, which can then dimerize to form bitropyl. mdpi.comoup.com In a specific instance, the reduction of heptaphenyltropylium bromide with potassium results in the formation of the heptaphenylthis compound. encyclopedia.pub
Electrochemical reduction of tropylium salts is another viable route. Studies on manganese sandwich complexes containing a cycloheptatrienyl ligand have shown that the cationic complex can undergo a chemically irreversible reduction. nih.gov This process involves the transfer of an electron to the tropylium moiety, leading to the formation of the neutral radical species.
This table outlines various methods for the reduction of tropylium cations to the corresponding cycloheptatrienyl radicals.
Gas-Phase Radical Generation Techniques
The study of isolated radicals in the gas phase provides valuable insights into their intrinsic properties. Several techniques have been developed to generate the this compound under these conditions.
Flash Pyrolysis from Dimeric Precursors (e.g., Bitropyl)
Flash pyrolysis of a dimeric precursor is a widely used method for producing a clean beam of cycloheptatrienyl radicals in the gas phase. The most common precursor for this purpose is bitropyl (also known as ditropyl or 7,7'-bi(1,3,5-cycloheptatriene)). researchgate.netresearchgate.net
In this technique, a dilute mixture of bitropyl in an inert carrier gas, such as argon or helium, is passed through a heated tube. The high temperature causes the weak central carbon-carbon bond of bitropyl to cleave homolytically, yielding two cycloheptatrienyl radicals. The radicals are then rapidly expanded into a vacuum chamber, where they can be studied using various spectroscopic techniques, such as mass spectrometry or UV spectroscopy. researchgate.netresearchgate.net The ionization energy of the this compound has been determined to be approximately 6.24 eV using this method. researchgate.net
| Precursor | Technique | Carrier Gas | Detection Method | Key Finding | Reference(s) |
| Bitropyl (Ditropyl) | Flash Pyrolysis | Inert gas (e.g., Ar, He) | Mass Spectrometry, UV Spectroscopy | Generation of transient tropyl radical | researchgate.netresearchgate.net |
| Ditropyl sulphide | Flash Photolysis | Excess inert gas | UV Spectroscopy | Observation of tropyl radical spectrum | researchgate.net |
This table summarizes the gas-phase generation of the this compound via flash pyrolysis/photolysis of dimeric precursors.
Electron Bombardment of Cycloheptatriene
Electron bombardment of cycloheptatriene in the gas phase, typically within a mass spectrometer, is another method that leads to the formation of ions with a m/z ratio corresponding to C₇H₇⁺. While the primary product is the tropylium cation, this species is the direct precursor to the this compound via reduction. The electron impact ionization of various cycloheptatriene derivatives has been studied, and the resulting fragmentation patterns often show a prominent peak at m/z 91, which is characteristic of the stable tropylium cation.
Radical Abstraction Reactions (e.g., using Hydroxyl Radicals)
The formation of the this compound can also be achieved through hydrogen abstraction from cycloheptatriene by another radical species. This reaction involves the attack of a reactive radical on one of the hydrogen atoms of the methylene group of cycloheptatriene.
While direct studies on the reaction of cycloheptatriene with hydroxyl radicals (•OH) are not extensively detailed in the provided context, the general principle of hydrogen abstraction by hydroxyl radicals from hydrocarbons is a well-established phenomenon. researchgate.netnih.govresearchgate.net For instance, research has shown that triplet sulfur monoxide (SO) can abstract a hydrogen atom from cycloheptatriene, leading to the formation of the this compound, which subsequently dimerizes. bham.ac.uk This provides strong evidence for the viability of this pathway with other reactive radicals. The rate and efficiency of such a reaction would depend on the bond dissociation energy of the C-H bond in cycloheptatriene and the reactivity of the abstracting radical.
Mechanisms of Cyclic Species Enlargement
The growth of aromatic rings from smaller cyclic precursors is a critical process in environments such as combustion and interstellar chemistry. The this compound is a key player in these mechanisms, facilitating the expansion of five-membered rings into larger seven- and nine-membered cyclic species.
The C5-C7-C9 mechanism describes a pathway for the growth of polycyclic aromatic hydrocarbons (PAHs), where the this compound (C7H7•) serves as a crucial intermediate. nih.gov This process involves the enlargement of a five-carbon ring to a seven-carbon ring, which can subsequently expand to a nine-carbon system. nih.gov The sequence often begins with the reaction between a cyclopentadienyl (B1206354) radical (C5H5•) and acetylene (B1199291) (C2H2). nih.govresearchgate.net This reaction leads to the formation of the this compound, which can then react with another acetylene molecule to form an indenyl radical (C9H7•), a nine-carbon bicyclic species. nih.govresearchgate.net
This ring expansion is a significant route for the formation of larger cyclic species. nih.govacs.org Ab initio calculations have been employed to study the gas-phase reactivity of the cycloheptatrienyl and indenyl radicals, confirming the viability of this mechanism. nih.govacs.org The reaction of the indenyl radical with acetylene proceeds through a similar pathway to that of the cyclopentadienyl radical, though with a reaction rate approximately an order ofmagnitude smaller. nih.govacs.org The C5-C7-C9 mechanism, therefore, represents an important pathway for the conversion of C5 radicals into larger bicyclic PAHs, mediated by the formation of C7 species. nih.govacs.org
The reaction between the cyclopentadienyl radical (C5H5•) and acetylene (C2H2) is a key step in the enlargement of cyclic species and has been a subject of both theoretical and experimental investigation. researchgate.net This reaction is recognized as an important process in the growth of polycyclic aromatic hydrocarbons (PAHs). acs.orgfigshare.com
Quantum chemical methods and statistical reaction rate theory have been used to analyze the kinetics and thermochemistry of the C5H5• + C2H2 reaction on the C7H7 potential energy surface. acs.orgfigshare.com Studies have identified several low-energy pathways that connect the reactants to various products, including the this compound, benzyl (B1604629) radical, fulvenallene, and 1-ethynylcyclopentadiene. acs.orgfigshare.com
The product distribution is temperature-dependent. At lower temperatures, the chemically activated reaction primarily forms the this compound, with minor amounts of the benzyl radical. acs.orgfigshare.comacs.org However, at typical combustion temperatures, the C7H6 isomers, fulvenallene and 1-ethynylcyclopentadiene, become the main products. acs.orgfigshare.com The subsequent reaction of fulvenallene with a hydrogen atom predominantly forms the benzyl radical. acs.orgfigshare.com
Experimental studies using techniques like laser photolysis/photoionization mass spectrometry have confirmed the sequential reaction pathway: C3H3• (propargyl radical) + C2H2 → C5H5•, followed by C5H5• + C2H2 → C7H7•, and further to C9H8 + H. researchgate.net Below 1000 K, the reaction of cyclopentadienyl radical with acetylene is found to produce only the tropyl isomer of the C7H7 radical. acs.org This provides direct experimental support for the low-energy pathway leading to this compound formation from the cyclopentadienyl radical and acetylene reaction. acs.org
Interactive Data Table: Calculated Energies of Species in the C5H5 + C2H2 System
The following table presents the calculated composite energy levels at 0 K for key species involved in the sequential addition of acetylene, starting from the propargyl radical, as determined by CBS-QB3 calculations. The energies illustrate the progression along the C5, C7, and C9 potential energy surfaces (PES).
| Species/Complex | Potential Energy Surface | Relative Energy (kcal/mol) |
| C3H3• + C2H2 | C5H5 | 0.0 |
| c-C5H5• + H | C5H5 | -16.0 |
| c-C5H5• + C2H2 | C7H7 | -27.0 |
| tp-C7H7• + H | C7H7 | -58.0 |
| tp-C7H7• + C2H2 | C9H9 | -69.0 |
| Indene + H | C9H9 | -123.0 |
| Data sourced from composite energy level diagrams reported in literature. acs.org |
Reactivity and Reaction Mechanism Studies
Fundamental Radical Reaction Types
The cycloheptatrienyl radical can undergo addition reactions with alkenes and alkynes. ontosight.ai These reactions involve the attack of the radical onto the π-system of the unsaturated hydrocarbon, leading to the formation of a new carbon-carbon bond and a new radical species. The general mechanism for these addition reactions involves the this compound adding to the double or triple bond, a process that can be influenced by factors such as sterics and the stability of the resulting radical intermediate. libretexts.orgucr.edu While specific kinetic and thermodynamic data for the addition of the this compound to a wide range of alkenes and alkynes are not extensively detailed in the provided results, the general principles of radical additions suggest that the reaction would proceed to form the most stable possible radical adduct. libretexts.org
Table 1: General Scheme of Radical Addition to Unsaturated Systems
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Alkene (C=C) | Alkyl Radical Adduct |
| This compound | Alkyne (C≡C) | Vinyl Radical Adduct |
Hydrogen atom abstraction is a key reaction pathway for the this compound. ontosight.ai In this type of reaction, the radical removes a hydrogen atom from another molecule, resulting in the formation of cycloheptatriene (B165957) and a new radical. wikipedia.org This process is a fundamental step in many radical chain reactions. libretexts.org The facility of hydrogen abstraction depends on the strength of the C-H bond being broken in the hydrogen donor molecule. rsc.org For instance, the this compound can abstract a hydrogen atom from a suitable donor to achieve a more stable, non-radical state. ontosight.aiwikipedia.org The reaction of the this compound with atomic hydrogen has been studied and is a key step in its conversion to other species. nih.govacs.org
Isomerization and Rearrangement Pathways
The this compound is known to undergo isomerization and rearrangement, most notably its conversion to the more stable benzyl (B1604629) radical. These processes involve significant changes in the carbon skeleton and are crucial in various chemical environments, including combustion.
The isomerization of the this compound to the benzyl radical is a significant and well-studied process. nih.govacs.org Computational studies have elucidated a detailed reaction pathway for this conversion. The process is initiated by the reaction of the this compound with atomic hydrogen, leading to the formation of cycloheptatriene. nih.govacs.org This is followed by a series of rearrangements involving intermediate species such as norcaradiene and toluene (B28343) before ultimately yielding the thermodynamically more stable benzyl radical. nih.govacs.org
Another proposed pathway for the interconversion involves the thermal decomposition of the benzyl radical, which can lead to the formation of the this compound as an intermediate. core.ac.ukresearchgate.netlib4ri.ch However, some experimental searches for this direct isomerization have been unsuccessful, suggesting that the barrier for this process may be significant under certain conditions. aip.org The formation of the benzyl radical from dicarbon and 2-methyl-1,3-butadiene has also been shown to proceed through C7H7 radical species, with the benzyl radical being the major product. yangtaolab.com
Table 2: Proposed Intermediates in the Conversion of this compound to Benzyl Radical
| Starting Material | Key Intermediates | Final Product |
| This compound + H | Cycloheptatriene, Norcaradiene, Toluene | Benzyl Radical |
| Benzyl Radical (thermal decomp.) | This compound | Decomposition Products |
Ring contraction and expansion are fundamental transformations in organic chemistry, and the this compound is implicated in such processes. researchgate.netwikipedia.org For example, the Buchner ring expansion of arenes to form cycloheptatrienes proceeds through a norcaradiene intermediate, which is in equilibrium with the seven-membered ring. rsc.org While not directly involving the this compound as a starting material, this illustrates the dynamic relationship between six- and seven-membered ring systems.
The thermal decomposition of the benzyl radical has been proposed to involve isomerization to the this compound, which can then undergo further reactions. core.ac.ukresearchgate.netlib4ri.ch Some computational studies have explored mechanisms involving ring contraction of the cycloheptatrienyl ring. beilstein-journals.org The interconversion of phenylcarbene can also lead to ring expansion to form cycloheptatetraene and subsequent rearrangement products, highlighting the complex interplay between different ring sizes. acs.org
Role as a Key Intermediate in Complex Chemical Transformations
The this compound serves as a crucial, albeit often transient, intermediate in a variety of complex chemical reactions. Its formation and subsequent reactions can dictate the final product distribution in these transformations. For instance, in the gas phase, the addition of the cyclopentadienyl (B1206354) radical to acetylene (B1199291) can lead to the formation of the this compound, which then acts as a precursor to the indenyl radical, demonstrating a pathway for ring enlargement of cyclic species. nih.govacs.org
Furthermore, the this compound has been identified as an intermediate in the thermal decomposition of the benzyl radical. core.ac.uk Isotopic labeling studies have provided evidence for the involvement of a C7H7 intermediate in the breakdown of benzyl radical precursors. core.ac.uk The chemistry of the this compound is also relevant in the context of combustion, where the benzyl radical is a significant species. yangtaolab.com Understanding the isomerization of benzyl radical to this compound and its subsequent reactions is important for modeling combustion processes. lib4ri.ch
Contribution to Polycyclic Aromatic Hydrocarbon (PAH) Formation
The this compound is a significant intermediate in the molecular mass growth processes that lead to the formation of polycyclic aromatic hydrocarbons (PAHs), which are known precursors to soot. acs.orgosti.gov Its role is particularly crucial in the context of resonantly stabilized free radicals (RSFRs) driving the formation of larger aromatic systems from smaller cyclic precursors. osti.gov
Research has shown that the this compound can be formed through the addition of acetylene (C₂H₂) to the cyclopentadienyl radical (C₅H₅•), representing a key pathway for ring expansion from C₅ to C₇ species. nih.govmdpi.com This is a critical step in the "bottom-up" mechanism of PAH formation. Subsequently, the this compound can undergo further reactions to form larger, more complex PAHs. For instance, the reaction of the this compound with atomic hydrogen can lead to its conversion into the more stable benzyl radical (C₆H₅CH₂•), another important precursor in PAH synthesis. nih.govmdpi.com This transformation proceeds through intermediate species such as heptatriene and norcaradiene. nih.govmdpi.com
Furthermore, the pyrolysis of the this compound itself has been studied, revealing that at high temperatures (starting around 1100 K), it decomposes primarily into acetylene and cyclopentadienyl radicals. researchgate.net This decomposition pathway highlights the reversible nature of the C₅ to C₇ ring system interconversion in high-temperature environments. The cyclopentadienyl radicals formed can then self-react to produce naphthalene (B1677914) (C₁₀H₈), the simplest two-ring PAH. osti.gov This underscores the central role of the C₅H₅•/C₇H₇• equilibrium in the formation of the foundational structures of PAHs. osti.govnih.govmdpi.com
The following table summarizes key reactions involving the this compound that contribute to PAH formation.
| Reactants | Products | Significance in PAH Formation |
| Cyclopentadienyl radical + Acetylene | This compound | Ring expansion from a five-membered to a seven-membered ring. nih.govmdpi.com |
| This compound + Atomic Hydrogen | Benzyl radical | Formation of a stable six-membered aromatic ring precursor. nih.govmdpi.com |
| Pyrolysis of this compound | Acetylene + Cyclopentadienyl radical | Decomposition pathway feeding back into smaller PAH precursors. researchgate.net |
Occurrence in Combustion Processes and Atmospheric Chemistry
In the realm of atmospheric chemistry, the role of the this compound is less direct but still relevant. The atmosphere is a complex chemical system where radical-driven oxidation processes are paramount. nih.govacs.org The primary daytime oxidant is the hydroxyl radical (OH), which initiates the degradation of most volatile organic compounds (VOCs). researchgate.net Studies have investigated the reaction of OH radicals with cycloheptatriene, a potential atmospheric precursor to the this compound. The reaction of OH with cycloheptatriene has been measured, but the formation yields of products that might proceed through a this compound intermediate, such as tropone, were found to be low under the studied conditions. ca.gov
A notable instance of a cycloheptatrienyl-type radical in an atmospheric context is the formation of the o-N-cycloheptatriene radical. This species is a minor product in the reaction of excited nitrogen atoms with benzene (B151609), a reaction of interest in the atmospheric chemistry of Saturn's moon, Titan. This highlights that while not a major player in Earth's tropospheric chemistry, cycloheptatrienyl-like structures can be relevant in other planetary atmospheres.
The following table presents rate constants for reactions relevant to the atmospheric fate of cycloheptatriene, the precursor to the this compound.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Significance |
| Cycloheptatriene + OH radical | 9.95 x 10⁻¹¹ | Initiates the atmospheric degradation of cycloheptatriene. ca.gov |
| Tropone + OH radical | 4.2 x 10⁻¹¹ | Reaction of a potential oxidation product. ca.gov |
| Benzaldehyde + OH radical | 1.6 x 10⁻¹¹ | Reaction of another potential oxidation product. ca.gov |
Thermochemical Studies of the Cycloheptatrienyl Radical
Empirical and Calculated Resonance Energies
The resonance energy of a molecule is a measure of its extra stability due to the delocalization of π-electrons. For the cycloheptatrienyl radical, this value is particularly significant as it provides insight into its aromaticity.
One experimental method to determine the empirical resonance energy involved measuring the enthalpy of cleavage of bitropenyl (B11957451) using electron spin resonance (ESR) spectroscopy. This study yielded a total empirical resonance energy of 31 kcal/mole. acs.org This value indicates that the tropyl radical is among the most extensively resonance-stabilized free radicals known. acs.org
Theoretical calculations also play a crucial role in understanding the resonance stabilization of the this compound. Delocalization energies calculated using molecular orbital theory are often correlated with empirical resonance energies. acs.org For comparison, the resonance energy of the related cycloheptatrienyl cation (tropylium cation, C₇H₇⁺) has been estimated to be 58 kcal/mole, highlighting the significant stabilization in the cationic species as well. acs.org Other C₇H₇ isomers, such as the benzyl (B1604629) radical, also exhibit resonance stabilization, but the this compound's high resonance energy is a defining characteristic. scispace.comosti.gov
Table 1: Comparison of Resonance Energies
| Species | Resonance Energy (kcal/mole) | Method |
|---|---|---|
| This compound | 31 | Empirical (ESR) acs.org |
| Cycloheptatrienyl Cation | 58 | Estimated acs.org |
Determination of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For the this compound, this value has been determined through various experimental and computational methods.
Active Thermochemical Tables (ATcT) provide a selected value for the standard enthalpy of formation of the gaseous this compound. anl.gov These tables utilize a network of thermochemical data to arrive at highly accurate and consistent values. From the measured enthalpy of cleavage of bitropenyl, the standard enthalpy of formation of the gaseous this compound was estimated to be 65 kcal/mole. acs.org This value is crucial for calculating other thermochemical quantities. acs.org In contrast, the benzyl radical, an isomer of the this compound, has a different standard enthalpy of formation. anl.gov
Table 2: Standard Enthalpy of Formation of C₇H₇ Isomers
| Isomer | ΔfH° (gas) (kcal/mole) | Source |
|---|---|---|
| This compound | 65 | Estimated from experimental data acs.org |
| Benzyl Radical | Value not explicitly stated in search results | anl.gov |
Bond Dissociation Energies Related to Formation and Cleavage Processes
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. wikipedia.org The C-H bond dissociation energy in cycloheptatriene (B165957) is a key value for determining the stability of the resulting this compound.
The C-H bond dissociation energy for cycloheptatriene to form the this compound and a hydrogen atom has been estimated to be 73 kcal/mole. acs.org This value reflects the stability of the radical product; a lower BDE generally indicates a more stable radical. doubtnut.com The BDE is calculated as the difference in the enthalpies of formation of the products (the radical and a hydrogen atom) and the reactant (the parent molecule). libretexts.orgucsb.edu
The stability of the this compound, conferred by its resonance energy, directly influences this BDE. For comparison, the C-H bond dissociation energies in other cyclic hydrocarbons, such as cyclopentadiene, have also been extensively studied to understand the stability of the resulting radicals. ul.ptnih.govaip.orgacs.org The study of these BDEs is essential for understanding the kinetics and thermodynamics of reactions involving these species. researchgate.netnih.govannualreviews.org
Table 3: Relevant Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mole) |
|---|---|
| C₇H₇-H (in Cycloheptatriene) | 73 acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
